![molecular formula C13H14ClN3OS B13714905 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine is a synthetic compound belonging to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties
Métodos De Preparación
The synthesis of 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules .
Análisis De Reacciones Químicas
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
Aplicaciones Científicas De Investigación
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and promote healing.
Comparación Con Compuestos Similares
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects against immune-induced nitric oxide generation.
5-Bromo-4-(trifluoromethyl)-2-pyridylamine: Used in the synthesis of functionalized pyridines.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14ClN3OS |
|---|---|
Peso molecular |
295.79 g/mol |
Nombre IUPAC |
5-chloro-2-(2-propan-2-ylsulfanylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14ClN3OS/c1-8(2)19-11-6-4-3-5-10(11)16-13-15-7-9(14)12(18)17-13/h3-8H,1-2H3,(H2,15,16,17,18) |
Clave InChI |
ZACXTTDBTPOUFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=CC=CC=C1NC2=NC=C(C(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B13714822.png)
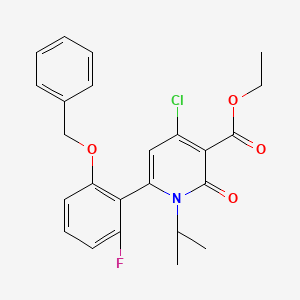
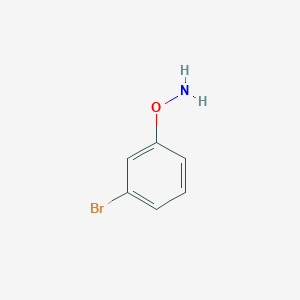
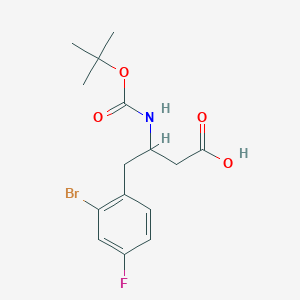
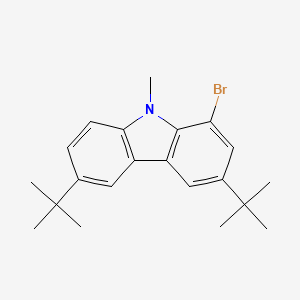
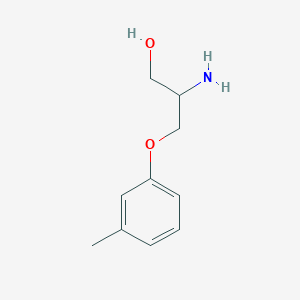
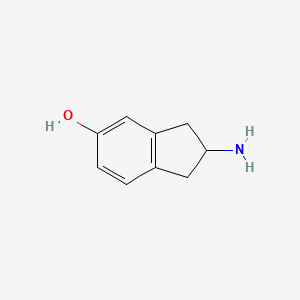
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethyl]pentanamide](/img/structure/B13714852.png)
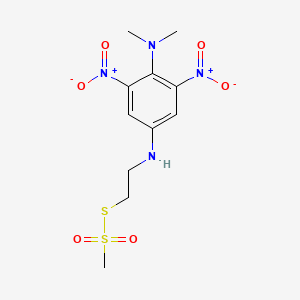
![Methyl 1-Methoxy-4-[4-methyl-6-(methylthio)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13714856.png)
![7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13714869.png)
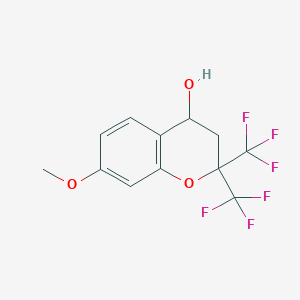
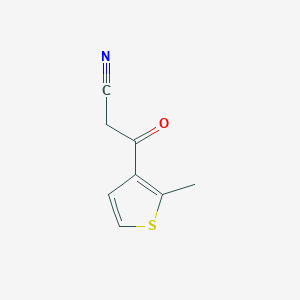
![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
